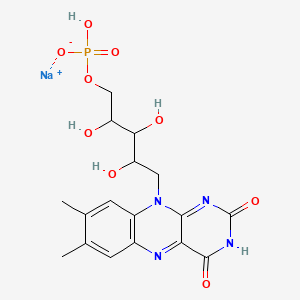

Riboflavin-Natriumphosphat

Übersicht

Beschreibung

Riboflavin sodium phosphate is a ribitol phosphate and a vitamin B2. It is functionally related to a riboflavin.

A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.

Wissenschaftliche Forschungsanwendungen

Färbung und multifunktionale Modifikation von Seidengewebe

Riboflavin-Natriumphosphat wurde bei der Färbung und multifunktionalen Modifikation von Seidengewebe verwendet . Das Protein-Seidengewebe kann mit einer leuchtend gelben Farbe und Multifunktionalität ausgestattet werden . Der pH-Wert und die Konzentration der Riboflavin-Natriumphosphatlösung sind entscheidende Faktoren für die Färbung und multifunktionale Modifikation .

Photochrome Leistung

Eines der markantesten Merkmale des modifizierten Seidengewebes ist seine photochrome Leistung . Das gefärbte Seidengewebe verfärbt sich unter einer 365 nm ultravioletten Lampe von der ursprünglichen gelben Farbe in fluoreszierendes Grün .

Antibakterielle Eigenschaften

Das modifizierte Seidengewebe weist gute antibakterielle Eigenschaften mit einer hohen Hemmungsrate von 92 % für Escherichia coli auf .

Flammschutz

Die Flammfestigkeit von Seidengewebe wird nach der Modifikation mit this compound deutlich verbessert . Die Schadenslänge des modifizierten Seidengewebes mit 40 % owf this compound lag unter 10,4 cm und bestand die Klassifizierung B 1 .

Photosensibilisierende Eigenschaften

Riboflavin, ein wasserlösliches Vitamin B2, besitzt einzigartige biologische und physikalisch-chemische Eigenschaften . Seine photosensibilisierenden Eigenschaften machen es für verschiedene biologische Anwendungen geeignet, wie z. B. die Inaktivierung von Krankheitserregern und die photodynamische Therapie .

Photodynamische Therapie

Riboflavin und seine Derivate sind potenzielle Photosensibilisatoren bei der photodynamischen Behandlung von Hautkrebs . Die Wirksamkeit von Riboflavin als Photosensibilisator wird durch seinen Abbau bei Lichteinwirkung beeinträchtigt .

Analytische Anwendungen

This compound eignet sich für den Einsatz in verschiedenen analytischen Anwendungen, einschließlich, aber nicht beschränkt auf Pharma-Freigabeprüfungen, Pharma-Methodenentwicklung für qualitative und quantitative Analysen, Lebensmittel- und Getränkequalitätskontrollprüfungen und andere Kalibrierungsanforderungen .

In-vivo-Verabreichung in Rattenhornhäuten

This compound wurde verwendet, um seine In-vivo-Verabreichung in Rattenhornhäuten zu bewerten .

Wirkmechanismus

Target of Action

Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .

Mode of Action

Riboflavin Sodium Phosphate plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .

Biochemical Pathways

Riboflavin Sodium Phosphate regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .

Pharmacokinetics

Riboflavin Sodium Phosphate is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .

Result of Action

The molecular and cellular effects of Riboflavin Sodium Phosphate’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .

Action Environment

The action, efficacy, and stability of Riboflavin Sodium Phosphate can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of Riboflavin Sodium Phosphate.

Biochemische Analyse

Biochemical Properties

Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .

Cellular Effects

The effects of Riboflavin Sodium Phosphate on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Riboflavin Sodium Phosphate exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Dosage Effects in Animal Models

The effects of Riboflavin Sodium Phosphate can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Riboflavin Sodium Phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Riboflavin Sodium Phosphate within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Riboflavin Sodium Phosphate and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

CAS-Nummer |

130-40-5 |

|---|---|

Molekularformel |

C17H21N4NaO9P |

Molekulargewicht |

479.3 g/mol |

IUPAC-Name |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1 |

InChI-Schlüssel |

WXEASYCOEACRIK-BMZHGHOISA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

22251-85-0 130-40-5 |

Physikalische Beschreibung |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

22251-85-0 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |

Herkunft des Produkts |

United States |

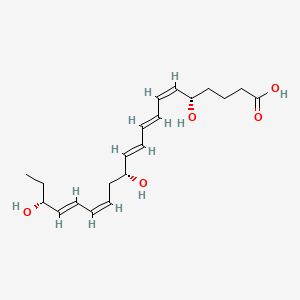

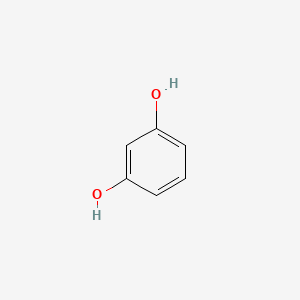

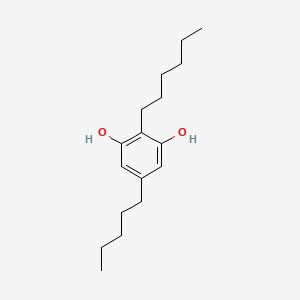

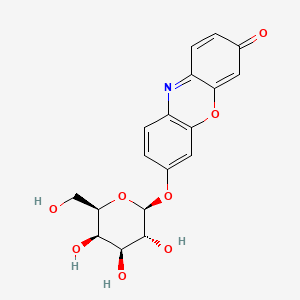

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

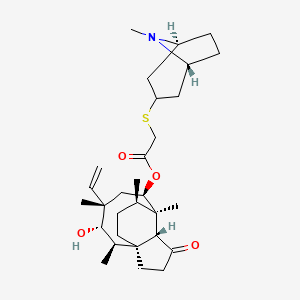

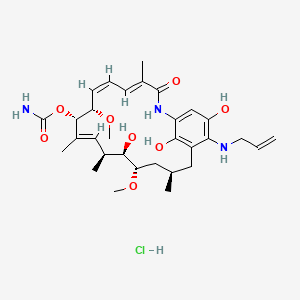

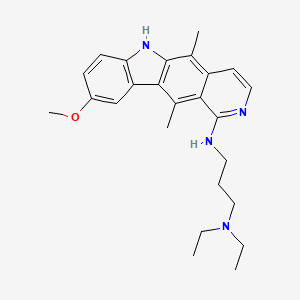

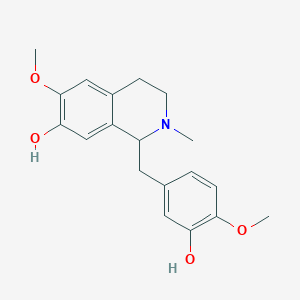

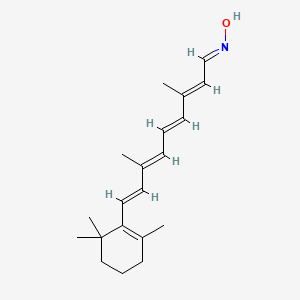

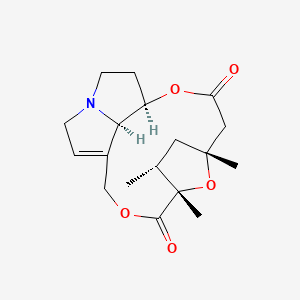

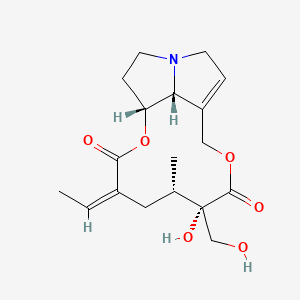

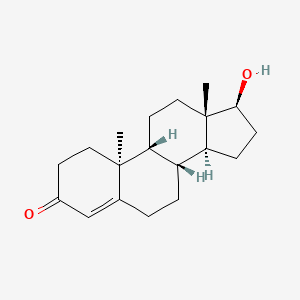

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.